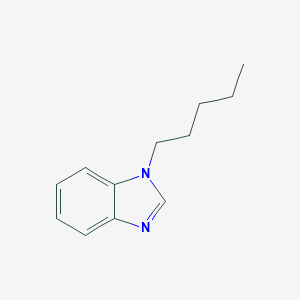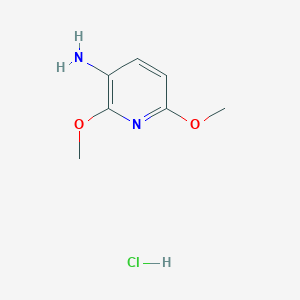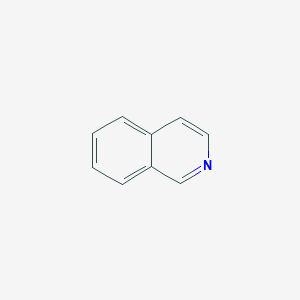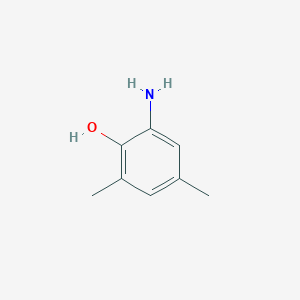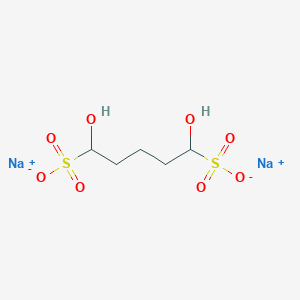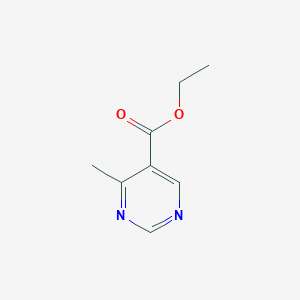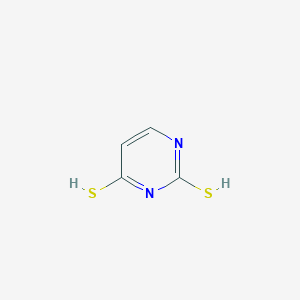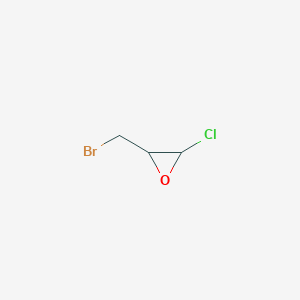
(E)-2-Chloro-3-(bromomethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Chloro-3-(bromomethyl)oxirane, also known as epibromohydrin, is a chemical compound that is widely used in scientific research applications. It is a reactive organic compound that contains both an epoxide and a halogen functional group.
Mechanism Of Action
(E)-2-Chloro-3-(bromomethyl)oxirane is a reactive compound that can cross-link biomolecules through the formation of covalent bonds. The epoxide group in (E)-2-Chloro-3-(bromomethyl)oxirane reacts with nucleophilic groups on biomolecules such as amines, thiols, and carboxylates, resulting in the formation of stable cross-links. This cross-linking can alter the structure and function of biomolecules, allowing for the study of their properties.
Biochemical And Physiological Effects
(E)-2-Chloro-3-(bromomethyl)oxirane has been shown to have cytotoxic effects on various cell lines, including human lymphoma cells and mouse fibroblast cells. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been shown to induce DNA damage and inhibit DNA replication in vitro. These effects make (E)-2-Chloro-3-(bromomethyl)oxirane a useful tool for studying the effects of DNA damage on cellular processes.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-2-Chloro-3-(bromomethyl)oxirane in lab experiments is its ability to cross-link biomolecules in a site-specific manner. This allows for the study of specific regions of biomolecules and their interactions. However, (E)-2-Chloro-3-(bromomethyl)oxirane can be toxic to cells and can interfere with the function of biomolecules, making it important to use appropriate concentrations and controls in experiments.
Future Directions
There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane. One area of interest is the development of new cross-linking methods that use (E)-2-Chloro-3-(bromomethyl)oxirane in combination with other cross-linking agents. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane could be used in the development of new materials and coatings with unique properties. Finally, the cytotoxic effects of (E)-2-Chloro-3-(bromomethyl)oxirane could be further studied to better understand its potential as an anticancer agent.
Conclusion
(E)-2-Chloro-3-(bromomethyl)oxirane is a versatile compound that is widely used in scientific research applications. Its ability to cross-link biomolecules in a site-specific manner makes it a valuable tool for studying the structure and function of biomolecules. However, its cytotoxic effects and potential interference with biomolecule function make it important to use appropriate concentrations and controls in experiments. There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane, including the development of new cross-linking methods, materials, and anticancer agents.
Synthesis Methods
The synthesis of (E)-2-Chloro-3-(bromomethyl)oxirane can be achieved through the reaction of epichlorohydrin and sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of (E)-2-Chloro-3-(bromomethyl)oxirane as a clear, colorless liquid.
Scientific Research Applications
(E)-2-Chloro-3-(bromomethyl)oxirane is commonly used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to cross-link DNA, RNA, and proteins in order to study their structure and function. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been used in the synthesis of various polymers and resins, as well as in the production of adhesives and coatings.
properties
CAS RN |
129176-05-2 |
|---|---|
Product Name |
(E)-2-Chloro-3-(bromomethyl)oxirane |
Molecular Formula |
C3H4BrClO |
Molecular Weight |
171.42 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chlorooxirane |
InChI |
InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |
InChI Key |
CYVGBDSVULTHJK-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)Cl)Br |
Canonical SMILES |
C(C1C(O1)Cl)Br |
synonyms |
2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



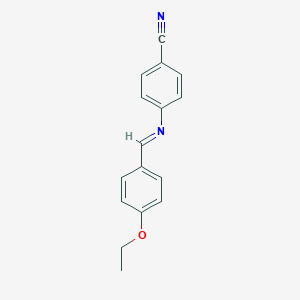
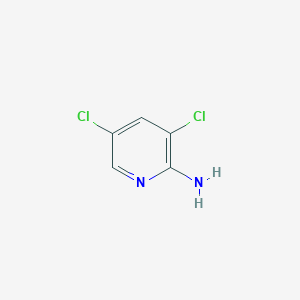
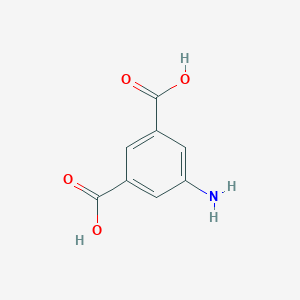
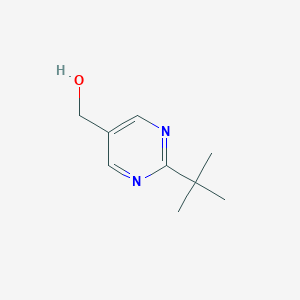
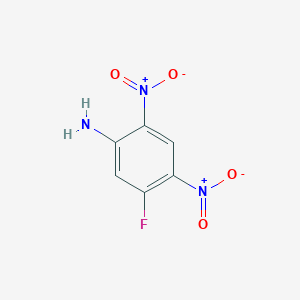

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
